molecular formula C7H4F5NO B1406645 2-Difluoromethoxy-4-(trifluoromethyl)pyridine CAS No. 1214385-50-8

2-Difluoromethoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1406645
CAS No.: 1214385-50-8
M. Wt: 213.1 g/mol
InChI Key: CIMBPICIHTZGRO-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of both difluoromethoxy and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .

Biochemical Analysis

Biochemical Properties

2-Difluoromethoxy-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can influence the metabolic pathways of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby affecting cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. These changes can have significant implications for cell function and overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are essential considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions that metabolize the compound, leading to the formation of various metabolites. The presence of difluoromethoxy and trifluoromethyl groups can influence the metabolic flux and levels of specific metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or nucleus, where it can interact with key biomolecules and influence cellular function. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

2-Difluoromethoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-Difluoromethoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology and Medicine: The compound is investigated for its potential use in drug design and development.

    Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-5-3-4(1-2-13-5)7(10,11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMBPICIHTZGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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